molecular formula C7H17BrN2O2S B14397486 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide CAS No. 87975-30-2

1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide

Cat. No.: B14397486
CAS No.: 87975-30-2
M. Wt: 273.19 g/mol
InChI Key: ZWWSTYWQRDSSGN-UHFFFAOYSA-N
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Description

1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide is an organic compound with a complex structure It contains a bromine atom, an ethyl group, an isopropyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of an appropriate amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group.

    2-Bromoethanol: Contains a bromine atom and an ethyl group.

    1-Bromo-2-ethoxyethane: Contains a bromine atom and an ethoxy group.

Uniqueness

1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

87975-30-2

Molecular Formula

C7H17BrN2O2S

Molecular Weight

273.19 g/mol

IUPAC Name

1-bromo-N-ethyl-2-(propan-2-ylamino)ethanesulfonamide

InChI

InChI=1S/C7H17BrN2O2S/c1-4-10-13(11,12)7(8)5-9-6(2)3/h6-7,9-10H,4-5H2,1-3H3

InChI Key

ZWWSTYWQRDSSGN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(CNC(C)C)Br

Origin of Product

United States

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